6-fluoro-5-methyl-1H-indazole

Lipophilicity Drug Design Pharmacokinetics

6-Fluoro-5-methyl-1H-indazole (CAS 1082042-17-8) is a strategic heterocyclic building block for medicinal chemistry. Its unique 6-fluoro-5-methyl substitution pattern delivers a LogP of 2.33, significantly higher than unsubstituted indazole (LogP 1.77), optimizing membrane permeability, metabolic stability, and oral bioavailability in lead series. This scaffold is a validated pharmacophore for developing selective kinase inhibitors, as exemplified by the ROCK inhibitor GSK429286A. Replacing it with a generic indazole risks unpredictable changes in drug-like properties, making this precise substitution pattern critical for SAR studies and CNS-targeted therapeutic programs where adequate brain exposure is essential.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 1082042-17-8
Cat. No. B3210973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-5-methyl-1H-indazole
CAS1082042-17-8
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)NN=C2
InChIInChI=1S/C8H7FN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyOKOMINYURZHBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-5-methyl-1H-indazole (CAS 1082042-17-8): A Strategic Fluorinated Indazole Building Block for Lipophilicity-Optimized Drug Discovery


6-Fluoro-5-methyl-1H-indazole (CAS 1082042-17-8) is a heterocyclic building block belonging to the indazole family, a privileged scaffold in medicinal chemistry due to its diverse biological activities and favorable pharmacokinetic properties [1]. The compound features a strategic substitution pattern with a fluorine atom at the 6-position and a methyl group at the 5-position on the indazole core (C8H7FN2, MW 150.15) [2]. Its calculated partition coefficient (LogP) of 2.33 indicates significantly enhanced lipophilicity compared to unsubstituted indazole, a key attribute for modulating membrane permeability and metabolic stability in drug candidates .

Why Generic Indazole Substitution Fails: The Critical Role of 6-Fluoro-5-methyl Substitution in Lipophilicity and Downstream Activity


Substituting 6-fluoro-5-methyl-1H-indazole with a generic indazole or a different fluorinated analog in a synthetic pathway or screening library can lead to significant and unpredictable changes in compound properties. The specific 6-fluoro-5-methyl substitution pattern confers a unique lipophilicity profile (LogP 2.33) that is substantially higher than unsubstituted indazole (LogP 1.77) [1] and distinct from other mono-fluorinated regioisomers like 5-fluoro-1H-indazole (LogP ~1.70-1.87) . This difference in lipophilicity directly impacts critical drug-like properties such as membrane permeability, metabolic stability, and protein binding, which can alter pharmacokinetic profiles and target engagement [2]. Consequently, using an alternative indazole core without this precise substitution pattern risks compromising the intended physicochemical and biological profile of the final compound, making direct substitution a high-risk endeavor in lead optimization.

Quantitative Differentiation of 6-Fluoro-5-methyl-1H-indazole: Lipophilicity and Synthetic Utility Data


Enhanced Lipophilicity (LogP 2.33) Compared to Unsubstituted Indazole (LogP 1.77)

6-Fluoro-5-methyl-1H-indazole exhibits a calculated LogP value of 2.33 , which is significantly higher than the experimental LogP of 1.77 for unsubstituted 1H-indazole [1]. This ~0.56 LogP unit increase translates to approximately a 3.6-fold higher partition coefficient, indicating substantially greater lipophilicity.

Lipophilicity Drug Design Pharmacokinetics

Higher LogP Compared to 5-Fluoro-1H-indazole (LogP 1.70-1.87)

The LogP of 6-fluoro-5-methyl-1H-indazole (2.33) is substantially greater than that of the mono-fluorinated analog 5-fluoro-1H-indazole, which has reported LogP values ranging from 1.70 to 1.87 . This demonstrates that the combined 6-fluoro and 5-methyl substitution pattern synergistically increases lipophilicity beyond simple fluorine substitution alone.

Structure-Activity Relationship Fluorine Chemistry Lipophilicity

Documented Utility as a Key Intermediate in Potent Kinase Inhibitors (Class-Level Inference)

The 6-fluoro-1H-indazol-5-yl moiety is a critical pharmacophore in potent kinase inhibitors. For example, GSK429286A, a selective ROCK1/2 inhibitor, incorporates this exact substructure and exhibits IC50 values of 14 nM (ROCK1) and 63 nM (ROCK2) [1]. While direct data for the free building block 6-fluoro-5-methyl-1H-indazole is not available, its close structural analog, 6-fluoro-1H-indazol-5-amine, is a direct precursor to this potent inhibitor class.

Kinase Inhibitors Oncology Synthetic Chemistry

Optimal Application Scenarios for 6-Fluoro-5-methyl-1H-indazole in Research and Development


Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

Medicinal chemists can utilize 6-fluoro-5-methyl-1H-indazole as a building block to increase the lipophilicity (LogP 2.33) of a lead series, potentially improving membrane permeability and oral bioavailability . This is particularly valuable when transitioning from a more polar indazole core (LogP 1.77) to address poor cellular uptake or high metabolic clearance.

Synthesis of Potent and Selective Kinase Inhibitors

The 6-fluoroindazole scaffold is a validated pharmacophore for developing selective kinase inhibitors, as exemplified by GSK429286A, which contains the 6-fluoro-1H-indazol-5-yl substructure and exhibits potent ROCK inhibition (IC50 14-63 nM) [1]. 6-Fluoro-5-methyl-1H-indazole serves as a strategic intermediate for constructing novel kinase inhibitors with potentially improved selectivity and potency.

Structure-Activity Relationship (SAR) Studies on Indazole Substitution Patterns

Researchers conducting SAR studies can use 6-fluoro-5-methyl-1H-indazole to systematically probe the effects of combined 6-fluoro and 5-methyl substitution on target binding, selectivity, and pharmacokinetic properties. Its distinct physicochemical profile (LogP 2.33 vs. 1.77 for indazole) provides a clear comparator for evaluating the impact of this specific substitution pattern on drug candidate performance .

Development of CNS-Penetrant Drug Candidates

The increased lipophilicity of 6-fluoro-5-methyl-1H-indazole (LogP 2.33) may enhance blood-brain barrier permeability compared to less lipophilic indazole analogs . This makes it a valuable building block for designing CNS-targeted therapeutics where achieving adequate brain exposure is a primary challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-5-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.